molecular formula C42H54O2 B12303043 Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate

Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate

Cat. No.: B12303043
M. Wt: 590.9 g/mol
InChI Key: FMGWOPYZVAWWNP-UHFFFAOYSA-N
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Description

Cholest-5-en-3-ol (3β)-, 9-anthracenecarboxylate (CAS 2641-40-9), also known as cholesteryl anthracene-9-carboxylate, is a sterol ester formed by the conjugation of cholesterol with 9-anthracenecarboxylic acid. Its molecular formula is C₄₂H₅₄O₂ (molecular weight: 590.88 g/mol) . The compound features a cholesterol backbone esterified to a polycyclic aromatic anthracene moiety, which confers unique photophysical and chemical properties.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] anthracene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54O2/c1-27(2)11-10-12-28(3)36-19-20-37-35-18-17-31-26-32(21-23-41(31,4)38(35)22-24-42(36,37)5)44-40(43)39-33-15-8-6-13-29(33)25-30-14-7-9-16-34(30)39/h6-9,13-17,25,27-28,32,35-38H,10-12,18-24,26H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGWOPYZVAWWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C6C=CC=CC6=CC7=CC=CC=C75)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Steglich Esterification

The Steglich esterification method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate 9-anthracenecarboxylic acid for reaction with cholesterol. This approach avoids the need to isolate reactive intermediates like acid chlorides.

Procedure :

  • Activation : 9-Anthracenecarboxylic acid is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). DCC is added to form an O-acylisourea intermediate, with DMAP catalyzing the reaction.
  • Coupling : Cholesterol is introduced to the activated acid, and the mixture is stirred under nitrogen at room temperature for 12–24 hours.
  • Workup : The byproduct dicyclohexylurea (DCU) is removed via filtration, and the product is purified using column chromatography.

Advantages :

  • Mild reaction conditions (ambient temperature).
  • High functional group tolerance.

Limitations :

  • DCU removal adds complexity.
  • Requires moisture-free conditions.

Acid Chloride Method

This method involves synthesizing 9-anthracenecarbonyl chloride prior to esterification with cholesterol.

Procedure :

  • Chlorination : 9-Anthracenecarboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under reflux to form the acyl chloride. Excess reagent is evaporated under vacuum.
  • Esterification : The acyl chloride is dissolved in DCM, and cholesterol is added with pyridine as a base to neutralize HCl. The reaction proceeds at 0–5°C to minimize side reactions.
  • Purification : The crude product is washed with dilute HCl and sodium bicarbonate, followed by recrystallization from ethanol.

Advantages :

  • High reaction efficiency.
  • Suitable for large-scale synthesis.

Limitations :

  • Acyl chlorides are moisture-sensitive.
  • Requires strict temperature control.

Reaction Optimization and Conditions

Solvent Selection

Polar aprotic solvents like DCM and THF are preferred due to their ability to dissolve both cholesterol and anthracene derivatives. Nonpolar solvents (e.g., toluene) result in slower reaction rates due to poor solubility of the polar intermediates.

Catalysts and Reagents

  • DMAP : Accelerates the Steglich reaction by stabilizing the transition state.
  • Pyridine : Essential for scavenging HCl in the acid chloride method.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : Confirms ester formation via the disappearance of the cholesterol 3β-hydroxyl proton (δ 3.5 ppm) and appearance of the anthracene aromatic protons (δ 7.5–8.5 ppm).
  • IR Spectroscopy : Shows a carbonyl stretch at ~1,720 cm⁻¹ for the ester group.

Chromatographic Analysis

  • HPLC : Used to assess purity, with reverse-phase columns (C18) and UV detection at 254 nm.

Comparative Analysis of Synthetic Routes

Parameter Steglich Esterification Acid Chloride Method
Yield 65–75% 70–85%
Reaction Time 12–24 hours 4–6 hours
Byproducts DCU HCl
Scalability Moderate High

The acid chloride method offers higher yields and faster kinetics, while Steglich esterification is preferable for acid-sensitive substrates.

Challenges and Limitations

  • Steric Hindrance : The anthracene group slows reaction kinetics, necessitating excess reagents or prolonged reaction times.
  • Purification : Column chromatography is often required to separate unreacted cholesterol, reducing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and substitution reactions.

    Biology: Investigated for its potential role in cell membrane studies due to its cholesterol backbone.

    Medicine: Explored for its potential use in drug delivery systems and as a probe in fluorescence studies.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3b)-, 9-anthracenecarboxylate involves its interaction with various molecular targets. The cholesterol backbone allows it to integrate into cell membranes, potentially affecting membrane fluidity and function. The anthracene moiety can participate in fluorescence resonance energy transfer (FRET) studies, making it useful as a probe in biochemical assays .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Cholest-5-en-3-ol (3β)-, 9-anthracenecarboxylate with analogous cholesteryl esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Esterified Acid Type Key Structural Features
Cholest-5-en-3-ol (3β)-, 9-anthracenecarboxylate 2641-40-9 C₄₂H₅₄O₂ 590.88 Aromatic (anthracene) Bulky aromatic group; extended conjugation
Cholest-5-en-3-ol (3β)-, 9-octadecenoate (cholesteryl oleate) 303-43-5 C₄₅H₇₈O₂ 651.10 Aliphatic, unsaturated Long unsaturated fatty acid chain (C18:1)
Cholest-5-en-3-ol (3β)-, decanedioate (cholesteryl sebacate) 23394-16-3 C₅₄H₉₂O₄ 829.32 Aliphatic, dicarboxylic Two cholesterol units linked via sebacic acid
Cholesteryl erucate 24516-39-0 C₄₉H₈₆O₂ 707.21 Aliphatic, long-chain (C22:1) Very long unsaturated chain
Cholesteryl phenylacetate 33998-26-4 C₃₅H₆₀O₂ 512.86 Aromatic (phenyl) Smaller aromatic group compared to anthracene

Physicochemical Properties

  • Solubility: The anthracene derivative exhibits lower solubility in nonpolar solvents compared to aliphatic esters (e.g., cholesteryl oleate) due to its bulky aromatic group .
  • Thermal Stability : The extended conjugation in the anthracene moiety may increase thermal stability compared to aliphatic esters, which decompose at lower temperatures .
  • Photophysical Properties : The anthracene group enables fluorescence and UV absorption, making it useful in imaging and photodynamic therapy—a feature absent in aliphatic esters .

Biological Activity

Cholest-5-en-3-ol (3β)-, 9-anthracenecarboxylate, also known as cholesteryl 9-anthracenecarboxylate, is a cholesterol derivative that has garnered attention for its unique properties and potential biological applications. This compound is particularly noted for its interaction with cholesteryl ester transfer proteins (CETP), which play a critical role in cholesterol homeostasis.

Chemical Structure and Properties

Cholesteryl 9-anthracenecarboxylate is characterized by its cholesteryl backbone linked to an anthracene moiety, which imparts fluorescent properties. The compound exhibits strong absorption and emission characteristics in the visible spectrum, making it suitable for various scientific applications, including fluorescence microscopy and spectroscopy.

Chemical Formula: C₃₁H₃₉O₂
Molecular Weight: 469.63 g/mol
CAS Number: 2641-40-9

The primary mechanism of action for cholesteryl 9-anthracenecarboxylate involves its interaction with CETP. This interaction facilitates the transfer of cholesteryl esters among lipoproteins, influencing lipid metabolism and cholesterol distribution within biological systems.

Target Interaction

  • Target Protein: Cholesteryl Ester Transfer Proteins (CETP)
  • Interaction Type: Charge-assisted hydrogen bonding

Biological Activity

Cholesteryl 9-anthracenecarboxylate exhibits several biological activities that are relevant in both research and therapeutic contexts:

  • Cholesterol Homeostasis:
    • The compound influences cholesterol synthesis through the mevalonate pathway, affecting overall lipid metabolism.
  • Fluorescent Probes:
    • Due to its strong fluorescence properties, it is utilized as a fluorescent probe in various biochemical assays, allowing researchers to study membrane dynamics and cholesterol metabolism in real-time.
  • Potential Therapeutic Applications:
    • Research indicates that compounds similar to cholesteryl 9-anthracenecarboxylate have shown promise as anticancer agents. For example, anthraquinone derivatives have been studied for their antiproliferative effects on cancer cell lines .

Study on Cholesterol Transfer

In a study examining the effects of cholesteryl 9-anthracenecarboxylate on CETP activity, researchers observed that the compound significantly enhanced the transfer of cholesteryl esters between high-density lipoproteins (HDL) and low-density lipoproteins (LDL). This finding suggests a potential role for this compound in managing dyslipidemia and cardiovascular diseases.

Anticancer Activity

Research has demonstrated that similar anthracene derivatives possess anticancer properties. For instance, a systematic review highlighted new anthraquinone analogues developed as anticancer agents, showing significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells . The structural similarities to cholesteryl 9-anthracenecarboxylate suggest potential avenues for further exploration in cancer therapeutics.

Data Table: Summary of Biological Activities

Biological ActivityDescription
Cholesterol HomeostasisInfluences lipid metabolism via CETP interaction
Fluorescent ProbeUsed in biochemical assays for studying membrane dynamics
Anticancer PotentialSimilar compounds exhibit cytotoxicity against cancer cell lines
Research ApplicationsApplicable in studies related to cholesterol metabolism and drug development

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